molecular formula C22H20N2O7 B3409057 ethyl 3-({2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate CAS No. 888464-87-7

ethyl 3-({2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate

Cat. No.: B3409057
CAS No.: 888464-87-7
M. Wt: 424.4 g/mol
InChI Key: UNMWUARJLODMEU-UHFFFAOYSA-N
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Description

Ethyl 3-({2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is a complex organic compound that features a benzodioxole and benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-({2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate typically involves multiple steps. One common method includes the following steps:

    Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.

    Formation of Benzofuran Moiety: The benzofuran ring is often synthesized via a palladium-catalyzed cross-coupling reaction.

    Coupling of Moieties: The benzodioxole and benzofuran moieties are then coupled using a carbamoylation reaction.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-({2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-({2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds like 1,3-benzodioxole-5-carboxylic acid.

    Benzofuran Derivatives: Compounds such as 2-benzofuran-1-carboxamide.

Uniqueness

Ethyl 3-({2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is unique due to its combined benzodioxole and benzofuran moieties, which confer distinct chemical and biological properties. This dual structure allows for versatile applications and interactions that are not typically observed in simpler compounds.

Properties

IUPAC Name

ethyl 4-[[2-(1,3-benzodioxol-5-ylcarbamoyl)-1-benzofuran-3-yl]amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O7/c1-2-28-19(26)10-9-18(25)24-20-14-5-3-4-6-15(14)31-21(20)22(27)23-13-7-8-16-17(11-13)30-12-29-16/h3-8,11H,2,9-10,12H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMWUARJLODMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-({2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate
Reactant of Route 2
ethyl 3-({2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate
Reactant of Route 3
Reactant of Route 3
ethyl 3-({2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate
Reactant of Route 4
Reactant of Route 4
ethyl 3-({2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate
Reactant of Route 5
ethyl 3-({2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate
Reactant of Route 6
ethyl 3-({2-[(2H-1,3-benzodioxol-5-yl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate

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